molecular formula C19H22N2O2 B5647437 2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine

2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine

Cat. No. B5647437
M. Wt: 310.4 g/mol
InChI Key: OELPTENTDHWIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex pyridine derivatives often involves multi-step reactions, starting from simpler aromatic compounds or through the condensation of different chemical entities. For example, pyridine-containing aromatic diamines can be synthesized through reactions involving 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene, followed by a series of reactions to introduce various functional groups (Huang et al., 2017). Similar methodologies could be adapted for the synthesis of 2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine, emphasizing the importance of selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine and pyrrolidine derivatives is often elucidated using spectroscopic techniques, such as NMR and X-ray crystallography. These methods provide valuable information on the arrangement of atoms within the molecule and the presence of specific functional groups. For instance, the structure of pyrrolidine derivatives has been determined using single-crystal X-ray diffraction, revealing details about their conformation and intermolecular interactions (Fu et al., 2006). Similar studies could shed light on the molecular architecture of 2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine.

Chemical Reactions and Properties

Pyridine and pyrrolidine compounds participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. For example, the reactivity of pyridine derivatives towards electrophilic and nucleophilic substitutions can be explored to introduce new functional groups or modify the molecule's properties (Osipov et al., 2018). Understanding these chemical behaviors is crucial for further modifications and applications of 2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine.

Physical Properties Analysis

The physical properties of pyridine and pyrrolidine derivatives, such as solubility, melting point, and crystallinity, are essential for their application in various domains. These properties are often determined experimentally and can vary significantly depending on the molecular structure and substituents. Research has shown that specific pyridine-containing polymers exhibit high thermal stability and good solubility in organic solvents, which could be relevant for similar compounds (Wang et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of pyridine and pyrrolidine derivatives. For instance, the electron-donating or withdrawing nature of substituents on the pyridine ring can significantly influence these properties, affecting the compound's behavior in chemical reactions and its interaction with biological targets (Combellas et al., 1992).

properties

IUPAC Name

[2-(3-propan-2-yloxyphenyl)pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(2)23-17-7-5-6-15(12-17)18-13-16(8-9-20-18)19(22)21-10-3-4-11-21/h5-9,12-14H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELPTENTDHWIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.